Mid-Range eIF4E Translation Inhibition Potency Within a Structure-Activity Series, Enabling SAR Studies
In the flexi rabbit reticulocyte lysate eIF4E-mediated translation assay with simultaneous mRNA treatment, 1-(4-ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (BDBM50110844) exhibited an IC50 of 1.44 μM (1,440 nM) [1]. Within the same assay and compound series, the most potent analog (BDBM50110843) showed an IC50 of 560 nM, representing a 2.6-fold greater potency. Conversely, the weakest analog (BDBM50110891) displayed an IC50 of 4.12 μM, which is 2.9-fold less potent than the target compound. This places the 4-ethylphenyl derivative at a mid-range potency position among at least 8 tested analogs in this series [2]. For SAR programs requiring a reference compound with intermediate activity — neither too potent to obscure improvements nor too weak to lose signal — this potency level offers practical utility.
| Evidence Dimension | eIF4E-mediated translation inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.44E+3 nM (1.44 μM) |
| Comparator Or Baseline | BDBM50110843: IC50 = 560 nM (0.56 μM); BDBM50110891: IC50 = 4.12E+3 nM (4.12 μM); Series mean ≈ 2.0 μM (n=8 analogs) |
| Quantified Difference | 2.6-fold less potent than the strongest analog; 2.9-fold more potent than the weakest analog; approximately 28% more potent than the series mean. |
| Conditions | Flexi rabbit reticulocyte lysate; luciferase reporter mRNA treated simultaneously with inhibitor; luminescence readout |
Why This Matters
A compound with intermediate potency enables analog benchmarking in SAR optimization campaigns where both positive and negative modulation relative to a defined reference point is measurable.
- [1] BindingDB BDBM50110844 (CHEMBL3604543): IC50 = 1.44E+3 nM in eIF4E translation assay (simultaneous mRNA treatment). View Source
- [2] BindingDB Assay Entry 50046415: Aggregated comparative IC50 data for morpholinopyrimidine urea series in eIF4E translation assay. View Source
